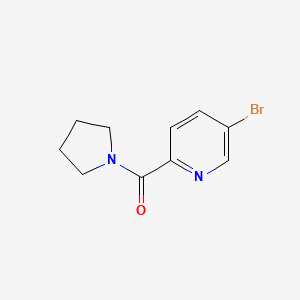

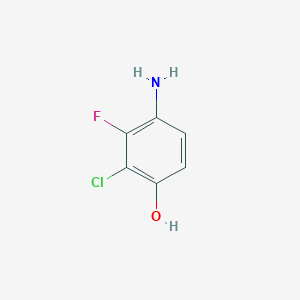

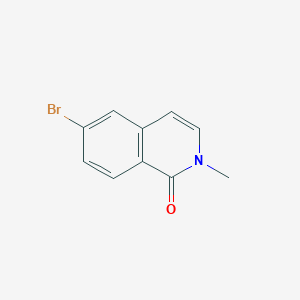

![molecular formula C13H16BrNO4 B1290095 (2-Bromophenyl)[(tert-butoxycarbonyl)amino]acetic acid CAS No. 1159503-14-6](/img/structure/B1290095.png)

(2-Bromophenyl)[(tert-butoxycarbonyl)amino]acetic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

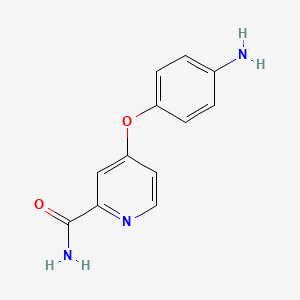

“(2-Bromophenyl)[(tert-butoxycarbonyl)amino]acetic acid” is a chemical compound with the CAS Number: 1159503-14-6 . It has a molecular weight of 330.18 .

Molecular Structure Analysis

The InChI code for this compound is1S/C13H16BrNO4/c1-13 (2,3)19-12 (18)15-10 (11 (16)17)8-6-4-5-7-9 (8)14/h4-7,10H,1-3H3, (H,15,18) (H,16,17) . This code provides a specific description of the molecule’s structure. Physical And Chemical Properties Analysis

This compound is a solid . More detailed physical and chemical properties are not available in the current search results.科学的研究の応用

Drug Synthesis

This compound is pivotal in the synthesis of various drugs due to its Boc-protected amino acid structure, which is a common intermediate in pharmaceutical chemistry . The Boc group specifically allows for the temporary protection of amino groups during the synthesis process, ensuring that they do not react prematurely.

Peptide Coupling Reactions

In peptide synthesis, (2-Bromophenyl)[(tert-butoxycarbonyl)amino]acetic acid is used for coupling reactions where the Boc group acts as an amine-protecting group. This is crucial for the step-by-step construction of peptide chains without unwanted side reactions .

Organic Synthesis Studies

The compound serves as a building block in organic synthesis, particularly in the construction of complex molecules. Its bromophenyl moiety is often used in cross-coupling reactions, a valuable method for forming carbon-carbon bonds in organic chemistry.

Material Science Research

In material science, this compound can be used to modify surface properties of materials. The bromine atom can be utilized to introduce other functional groups onto a material’s surface, enhancing its properties for specific applications.

Bioconjugation Techniques

Proteomics and Metabolomics

In proteomics and metabolomics, the compound can be used to label peptides or proteins, aiding in their identification and quantification. The Boc-protected amino acid can be incorporated into peptides, which can then be detected using mass spectrometry.

Catalysis Research

The bromophenyl group in the compound can act as a ligand in catalytic systems, particularly in transition metal catalysis. This can lead to the development of new catalytic processes that are more efficient and selective.

Environmental Chemistry

Lastly, (2-Bromophenyl)[(tert-butoxycarbonyl)amino]acetic acid can be used in environmental chemistry to study degradation processes. The bromophenyl group can be a model for halogenated organic compounds, which are significant in the context of environmental pollutants.

特性

IUPAC Name |

2-(2-bromophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16BrNO4/c1-13(2,3)19-12(18)15-10(11(16)17)8-6-4-5-7-9(8)14/h4-7,10H,1-3H3,(H,15,18)(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAAGWHKTRALRLO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(C1=CC=CC=C1Br)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16BrNO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-Bromophenyl)[(tert-butoxycarbonyl)amino]acetic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(2-Azabicyclo[2.2.1]heptan-2-yl)ethanol](/img/structure/B1290049.png)